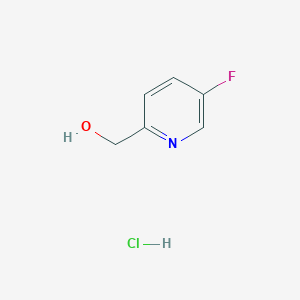
Lithium;magnesium;butane;dichloride
Übersicht
Beschreibung
Lithium, magnesium, butane, and dichloride are four chemical compounds that have been extensively studied in scientific research. These compounds have unique properties and are used in various applications.
Wissenschaftliche Forschungsanwendungen
Lithium and Magnesium in Organometallic Chemistry
In organometallic chemistry, lithium and magnesium play crucial roles. For example, lithium chlorotrimethylsilane and hexachlorobutadiene yield hexakis(trimethylsilyl)-2-butyne, a compound with significant steric hindrance, under specific conditions. Magnesium, under similar conditions, produces bis(trimethylsilyl)butadiyne, highlighting the distinct chemical behaviors of these elements (Ballard & Gilman, 1968).
Lithium in Solvent Extraction
The solvent extraction of lithium ions, particularly from magnesium-rich environments like salt lake brines, is a significant area of research. Studies explore the efficient extraction systems for lithium ions, considering various parameters like acidity, ionic liquid dosage, and phase ratio (Shi, Jing & Jia, 2016).
Magnesium and Lithium in Material Science
Magnesium-lithium alloys are notable for being some of the lightest metallic materials, making them attractive in aerospace, automotive, and electronics. Research in this area focuses on preparation techniques, processing technologies, and potential applications (Wu et al., 2015).
Lithium's Biological Role
In biological contexts, lithium's interaction with magnesium is noteworthy. For instance, lithium inhibits glycogen synthase kinase-3 by competing with magnesium, offering insights into its therapeutic use in psychiatric conditions like bipolar disorder (Ryves & Harwood, 2001).
Wirkmechanismus
Lithium
- Target of action : Lithium primarily targets neurotransmitters and second messenger systems in the brain .
- Mode of action : Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .
- Biochemical pathways : Lithium affects the dopamine and glutamate pathways .
- Pharmacokinetics : Lithium is administered orally and metabolized in the kidney .
- Result of action : Lithium’s action on neurotransmitters and second messenger systems leads to neuroprotection .
- Action environment : The efficacy and stability of lithium can be influenced by factors such as dosage, individual metabolism, and kidney function .
Magnesium
- Target of action : Magnesium targets neuromuscular junctions and vascular smooth muscle .
- Mode of action : Magnesium acts as a physiological calcium channel blocker, inducing smooth muscle relaxation . It decreases the release of acetylcholine from motor nerve terminals and reduces the sensitivity of post-junctional membranes, resulting in neuromuscular blockade .
- Biochemical pathways : Magnesium affects the calcium signaling pathway .
- Pharmacokinetics : Magnesium can be taken orally or parenterally .
- Result of action : Magnesium’s action leads to muscle relaxation and decreased neuromuscular transmission .
- Action environment : The action of magnesium can be influenced by factors such as dosage, individual metabolism, and kidney function .
Butane
Inhalation of butane can cause euphoria and hallucinations , but this is a result of oxygen deprivation rather than a specific interaction with biological targets.
Dichloride
Dichloride is a term that refers to a molecule containing two chloride ionsCertain compounds containing dichloride groups, such as ethylene dichloride, have been used in medicine . The specific effects of these compounds depend on the other components of the molecule.
Eigenschaften
IUPAC Name |
lithium;magnesium;butane;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUBDNJWWYNAOA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2LiMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;magnesium;butane;dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)





![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)


![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)